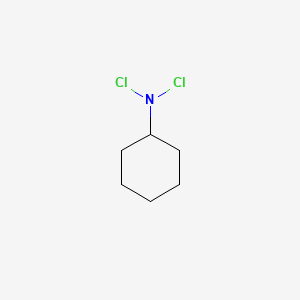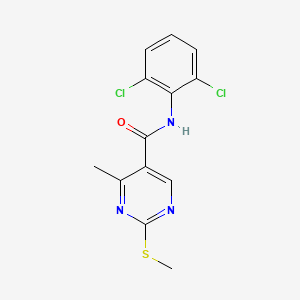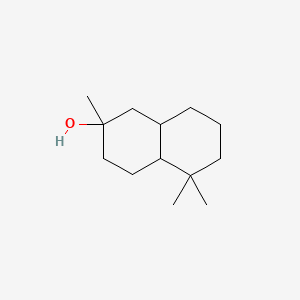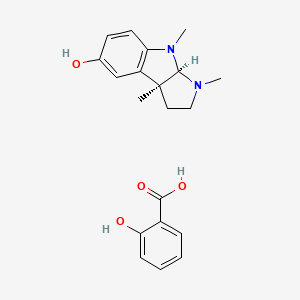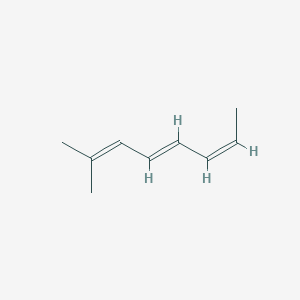
Rifabutin N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifabutin N-oxide is a derivative of rifabutin, an antibiotic primarily used to treat infections caused by Mycobacterium avium complex and tuberculosis. This compound is characterized by its unique chemical structure, which includes an N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifabutin N-oxide typically involves the oxidation of rifabutin. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and catalysts to achieve efficient conversion of rifabutin to its N-oxide derivative. The production process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Rifabutin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert this compound back to rifabutin or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to higher oxidation state derivatives, while reduction can yield rifabutin or other reduced forms .
Scientific Research Applications
Rifabutin N-oxide has several scientific research applications:
Mechanism of Action
Rifabutin N-oxide exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it an effective antibiotic .
Comparison with Similar Compounds
Similar Compounds
Rifampin: Another rifamycin antibiotic used to treat tuberculosis and other bacterial infections.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Rifaximin: A rifamycin antibiotic used to treat gastrointestinal infections
Uniqueness
Rifabutin N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to other rifamycin derivatives, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
645406-37-7 |
|---|---|
Molecular Formula |
C46H62N4O12 |
Molecular Weight |
863.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-1'-oxido-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O12/c1-22(2)21-50(58)18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,62-42)60-20-15-30(59-11)25(5)41(61-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-,46?,50?/m0/s1 |
InChI Key |
LWIDYLODKUXGGB-ZZKRMFRKSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
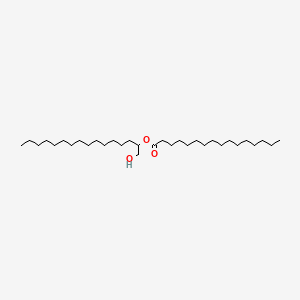
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
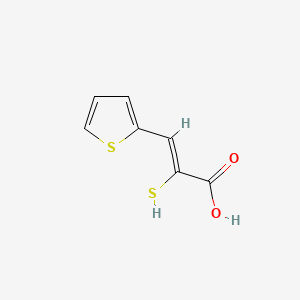
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)


